5-bromo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)furan-2-carboxamide
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Overview
Description
5-bromo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)furan-2-carboxamide is a complex organic compound that features a furan ring, a bromine atom, and a triazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)furan-2-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the furan-2-carboxamide core, followed by the introduction of the bromine atom and the triazine moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
5-bromo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine: Research may explore its potential as a drug candidate or a pharmacological tool.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)furan-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)furan-2-carboxamide: shares structural similarities with other triazine and furan derivatives.
Triazine derivatives: Compounds like 2,4,6-trichloro-1,3,5-triazine are known for their reactivity and applications in various fields.
Furan derivatives: Compounds such as furan-2-carboxylic acid are used in organic synthesis and materials science.
Uniqueness
The uniqueness of this compound lies in its combination of a brominated furan ring and a triazine moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-bromo-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN4O3/c15-12-6-5-11(22-12)13(20)16-7-8-19-14(21)9-3-1-2-4-10(9)17-18-19/h1-6H,7-8H2,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQMSQUOGVCWDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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